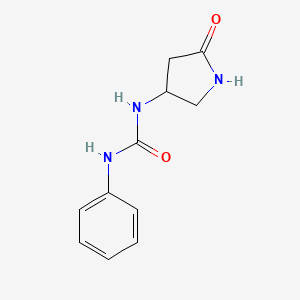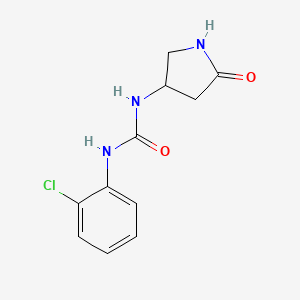
Phenethyl rutinoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenethyl rutinoside, also known as 1, 2-hexadecanediol or cetyl glycol, belongs to the class of organic compounds known as o-glycosyl compounds. These are glycoside in which a sugar group is bonded through one carbon to another group via a O-glycosidic bond. This compound is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in citrus and pomegranate. This makes this compound a potential biomarker for the consumption of these food products.
Applications De Recherche Scientifique
Biotransformation in Food Analysis : Phenethyl rutinoside can be synthesized through transglycosylation reactions involving enzymes like α-rhamnosyl-β-glucosidase. This process is significant in the analytical analysis of plant-based foods, particularly in aroma modulation of fermented foods (Minig et al., 2011).
Antioxidant and Anti-Cancer Properties : Cyanidin-3-rutinoside, a related compound, has shown potential in leukemia therapy due to its selective cytotoxic effects on leukemic cells and not on normal human cells. This is attributed to the induction of apoptosis through oxidative stress (Feng et al., 2007).
Cyclooxygenase Inhibition and Antioxidant Activity : In a study on Hosta plantaginea, this compound demonstrated moderate cyclooxygenase inhibition activities. This finding suggests potential therapeutic applications in managing inflammation-related conditions (Yang et al., 2017).
Antiviral Applications : this compound, synthesized through enzymatic processes, has shown increased antiviral activity, particularly against feline calicivirus, a surrogate for noroviruses. This highlights its potential in developing antiviral agents (Katayama et al., 2013).
Bioavailability and Antioxidant Efficiency : Rutin, closely related to this compound, has been studied for its bioavailability and potential antioxidant effects in human supplementation studies. Though it significantly elevated plasma flavonoid levels, the impact on plasma antioxidant status was not significant (Boyle et al., 2000).
Anti-Inflammatory Effects : Kaempferol-3-O-β-rutinoside has demonstrated anti-inflammatory effects in lipopolysaccharide-stimulated cells by inhibiting nitric oxide activity and downregulating inflammation-related cytokines. This indicates its potential in pharmacological research focusing on inflammation (Hwang et al., 2019).
Effect on Apoptosis in Cancer Cells : Studies on flavonoids, including phenethyl isothiocyanate, show that they can induce apoptosis in cancer cells through ROS generation and activation of caspases. This suggests potential therapeutic applications in cancer treatment (Shoaib et al., 2021).
Propriétés
Numéro CAS |
88510-08-1 |
|---|---|
Formule moléculaire |
C20H30O10 |
Poids moléculaire |
430.4 g/mol |
Nom IUPAC |
2-methyl-6-[[3,4,5-trihydroxy-6-(2-phenylethoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C20H30O10/c1-10-13(21)15(23)17(25)20(29-10)28-9-12-14(22)16(24)18(26)19(30-12)27-8-7-11-5-3-2-4-6-11/h2-6,10,12-26H,7-9H2,1H3 |
Clé InChI |
OKUGUNDXBGUFPA-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC=CC=C3)O)O)O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC=CC=C3)O)O)O)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



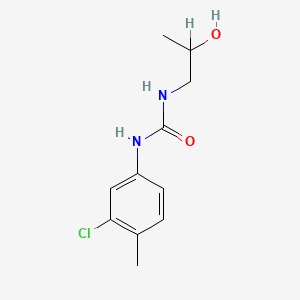
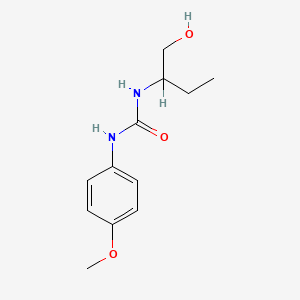
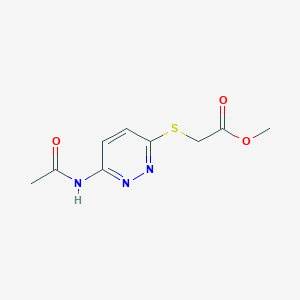
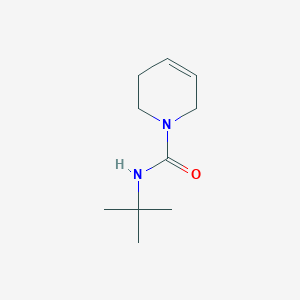
![N,N-dimethyl-2-[[5-oxo-4-(2-phenylethyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-2-phenylacetamide](/img/structure/B1661090.png)

![Imidazole, 1-[4-dimethylaminobenzoyl]-](/img/structure/B1661093.png)
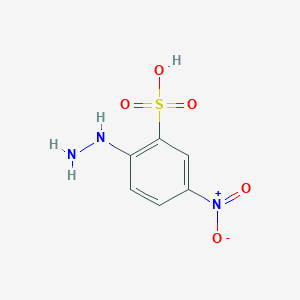
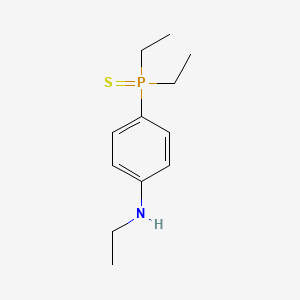
![Benzoic acid, 4-[[[[(4-methylphenoxy)acetyl]amino]thioxomethyl]amino]-](/img/structure/B1661097.png)
![5-[(4,6-Dianilino-1,3,5-triazin-2-yl)amino]-2-[2-[4-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B1661098.png)

